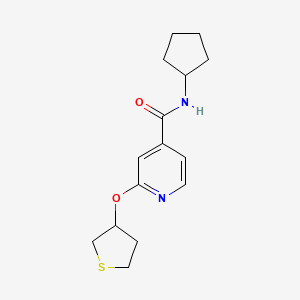

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclopentyl group attached to the carboxamide nitrogen and a thiolan-3-yloxy substituent at the 2-position of the pyridine ring. The compound’s design leverages the pyridine core for hydrogen bonding and π-stacking interactions, while the thiolan-3-yloxy group may enhance solubility and metabolic stability .

Properties

IUPAC Name |

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c18-15(17-12-3-1-2-4-12)11-5-7-16-14(9-11)19-13-6-8-20-10-13/h5,7,9,12-13H,1-4,6,8,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVDOSVSFRBXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide and related compounds:

Key Observations:

Structural Variations: KuSaSch100/101 feature a fused thienopyridine core and cyclopentane ring, enhancing planar rigidity compared to the simpler pyridine scaffold of the target compound. This rigidity may improve binding to parasitic enzymes in antiplasmodial applications . Thiazolidinone derivatives () replace the thiolan-3-yloxy group with a thiazolidinone ring, which introduces additional hydrogen-bonding sites critical for anti-inflammatory activity .

Synthesis Efficiency: KuSaSch compounds exhibit moderate yields (36–47%), attributed to steric challenges in cyclopentane fusion . In contrast, thiazolidinone derivatives achieve higher yields (60–85%) due to streamlined condensation steps .

Biological Activity: Antiplasmodial activity in KuSaSch compounds correlates with electron-withdrawing substituents (e.g., 4-Cl, 4-F), which enhance lipophilicity and membrane permeability . Anti-inflammatory thiazolidinone derivatives show potency dependent on aryl group bulkiness, as predicted by 3D-QSAR models .

Physicochemical Properties: The thiolan-3-yloxy group in the target compound may confer better solubility than the thienopyridine core of KuSaSch analogs, as sulfur-containing moieties often improve pharmacokinetics .

Computational and Structural Insights

- 3D-QSAR Analysis: For thiazolidinone-pyridine carboxamides, steric bulk at the C2 position (e.g., 4-chlorophenyl) enhances anti-inflammatory activity by fitting into hydrophobic pockets of COX-2 enzymes .

- Ring Puckering : The thiolan-3-yloxy group’s puckering conformation (Cremer-Pople parameters) could influence binding to targets, as seen in cyclopentane-based systems .

Biological Activity

N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide features a pyridine ring substituted with a thiolan moiety and a cyclopentyl group. This unique structure is hypothesized to contribute to its biological effects.

The biological activity of N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is primarily attributed to its interactions with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes that play crucial roles in cancer cell proliferation and survival.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate promising activity against human liver (HepG2) and colon (HCT-116) cancer cells, while showing minimal toxicity to normal fibroblast cells (BJ-1).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | HepG2 | 12.5 | 8 |

| N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | HCT-116 | 15.0 | 7 |

| Control (Doxorubicin) | HepG2 | 0.5 | - |

| Control (Doxorubicin) | HCT-116 | 0.6 | - |

Structure–Activity Relationship (SAR)

The biological efficacy of N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide can be further understood through structure–activity relationship studies. Variations in substituents on the pyridine ring and thiolan moiety have been investigated to optimize potency and selectivity.

Key Findings from SAR Studies:

- Substituent Effects : Electron-withdrawing groups at specific positions on the pyridine ring enhance antiproliferative activity.

- Hydrophobic Interactions : The cyclopentyl group contributes to increased lipophilicity, potentially improving cellular uptake.

- Binding Affinity : Molecular docking studies have shown favorable binding interactions with targets associated with tumor growth.

Case Studies

Several case studies highlight the therapeutic potential of N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

- Combination Therapy : In combination with established chemotherapeutics, N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.